molecular formula C19H21NO2S B2433946 (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2034520-05-1

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No.: B2433946
CAS No.: 2034520-05-1
M. Wt: 327.44
InChI Key: QSMLCJBKYHXMFY-UHFFFAOYSA-N
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Description

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a chemical compound with the molecular formula C22H23NO2S and a molecular weight of 365.49 g/mol. This synthetic small molecule features a pyrrolidine core substituted with a cyclopropylmethoxy group at the 3-position, forming an N-acylpyrrolidine methanone scaffold. Its structure incorporates a biaryl system, linking a phenyl ring to a thiophene heterocycle, which is characteristic of compounds investigated for their potential biological activity and capacity to interact with various enzymatic targets. Compounds with similar structural motifs, such as benzophenone derivatives and N-acylpyrrolidines, are frequently utilized in medicinal chemistry research for the discovery and optimization of lead structures. They serve as key intermediates in the synthesis of more complex molecules and are screened for potential pharmacological activity in high-throughput assays. Researchers value this family of compounds for exploring structure-activity relationships (SAR), particularly in developing probes for protein targets like enzymes and receptors. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c21-19(20-9-7-18(11-20)22-12-14-1-2-14)16-5-3-15(4-6-16)17-8-10-23-13-17/h3-6,8,10,13-14,18H,1-2,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMLCJBKYHXMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Cyclopropylmethoxy Group: This step often involves the reaction of cyclopropylmethanol with a suitable leaving group, such as a halide, in the presence of a base.

    Attachment of the Thiophenyl Group: This is usually done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophenyl boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods: For large-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalyst Recycling: To reduce costs and environmental impact.

    Automated Synthesis: To ensure consistency and reduce human error.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group can be substituted under nucleophilic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology and Medicine:

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemical Research: Used as a probe to study specific biochemical pathways.

Industry:

    Pharmaceuticals: Potential use in the synthesis of new drug candidates.

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The exact mechanism of action depends on the specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrrolidine ring and the thiophenyl group can facilitate binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(phenyl)phenyl)methanone: Lacks the thiophenyl group, potentially altering its biological activity.

    (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(furan-3-yl)phenyl)methanone: Contains a furan ring instead of a thiophene ring, which may affect its electronic properties and reactivity.

Uniqueness: The combination of the cyclopropylmethoxy group, pyrrolidine ring, and thiophenyl group in (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone provides a unique structural framework that can confer specific reactivity and biological activity not seen in similar compounds.

Biological Activity

The compound (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolidine Ring : This is typically achieved through cyclization reactions involving amino alcohols or amino acids under acidic or basic conditions.
  • Introduction of the Cyclopropylmethoxy Group : This group is introduced via nucleophilic substitution reactions with cyclopropylmethyl halides.
  • Attachment of the Thiophene Ring : Cross-coupling reactions, such as Suzuki or Stille coupling, are used to attach the thiophene ring to the pyrrolidine structure.

Biological Activity

The biological activity of this compound can be summarized in several key areas:

1. Pharmacological Applications

Research indicates that this compound may serve as a scaffold for developing new pharmaceuticals targeting neurological and inflammatory conditions. Its unique structural features allow it to interact with various biological targets, including enzymes and receptors .

The mechanism involves binding to specific molecular targets, which modulates their activity and leads to various biological effects. The precise pathways depend on the context of use, but interactions with neurotransmitter receptors and inflammatory mediators have been suggested.

3. Comparative Analysis

When compared with similar compounds, this compound exhibits distinct properties due to its combination of functional groups. For instance, pyrrolidine derivatives are known for their diverse biological activities, while thiophene derivatives contribute to enhanced pharmacological profiles due to their electron-rich nature .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, indicating potential anticancer properties. For example, compounds with similar moieties exhibited IC50 values lower than 10 µM against A549 and MCF-7 cell lines .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the thiophene and pyrrolidine rings significantly affect biological activity. Substituents on these rings can enhance or diminish efficacy against specific targets .

Data Tables

Below are data tables summarizing key findings from recent studies on related compounds.

CompoundTargetIC50 (µM)Biological Activity
Compound Ac-Met Kinase0.090Significant inhibition
Compound BA549 Cells2.73Cytotoxicity observed
Compound CMCF-7 Cells1.23Moderate cytotoxicity

Q & A

Q. Table 1: Solvent Systems for Purification

SolventPurity (%)Application
Toluene≥99.9Reaction medium for coupling steps
Acetonitrile≥99.8Crystallization of intermediates
DCM≥99.5Chromatography eluent

Basic: How is the compound characterized spectroscopically?

Answer:
A combination of techniques is used:

  • NMR : 1^1H and 13^13C NMR to confirm regiochemistry of the cyclopropylmethoxy and thiophenyl groups. Key peaks: δ 1.2–1.5 ppm (cyclopropane protons), δ 7.3–7.6 ppm (thiophene protons).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • UV-Vis/FL : Solvent-dependent λmax_{max} shifts in DMSO or acetonitrile to probe electronic transitions .

Basic: What safety protocols are critical during handling?

Answer:

  • Storage : Under nitrogen at 2–8°C to prevent oxidation of the cyclopropane ring .
  • PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (similar to piperidine derivatives) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers.

Advanced: How are X-ray crystallography challenges addressed for structural validation?

Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
  • Refinement : SHELXL-2018 for anisotropic displacement parameters. Challenges include twinning in thiophene-containing crystals, resolved via TWIN/BASF commands .

Q. Table 2: Crystallographic Parameters (Example)

ParameterValue
Space groupP2₁2₁2₁
Rint_{int}0.042
Final R1_10.028
Twinning fraction0.34 (resolved)

Advanced: How to analyze electronic properties computationally?

Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) basis set to model ground-state dipole moments and HOMO-LUMO gaps.
  • Solvent Effects : PCM models in DMSO predict excited-state dipole moments (Δμ ≈ 2.5 D) due to charge transfer between thiophene and pyrrolidine .

Advanced: How to resolve contradictions in biological activity data?

Answer:

  • Assay Design : Use caspase-3 activation assays (IC50_{50} vs. HL-60/K562 cells) with positive controls (e.g., staurosporine).
  • Data Normalization : Account for solvent effects (e.g., DMSO ≤0.1% v/v) and use triplicate measurements to reduce variability .

Advanced: What strategies improve regioselectivity in cyclopropane functionalization?

Answer:

  • Catalytic Systems : Chiral Cu(I) catalysts for enantioselective cyclopropanation (up to 90% ee).
  • Temperature Control : Slow addition of diazo reagents at –40°C to minimize side reactions .

Advanced: How to assess compound stability under physiological conditions?

Answer:

  • Accelerated Degradation Studies : Incubate at 37°C in PBS (pH 7.4) for 72 hours. Monitor via HPLC for:
    • Cyclopropane ring opening (retention time shift).
    • Thiophene oxidation (new peaks at λ = 320 nm) .

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